4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt
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Overview
Description
Preparation Methods
The synthesis of 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt typically involves the nitration of 2,6-dihydroxy-4-aminopyrimidine . The reaction conditions often include the use of nitric acid and a suitable solvent, such as acetic acid, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt involves its interaction with specific molecular targets, such as enzymes and nucleic acids . The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, potentially altering their function . This interaction can disrupt normal cellular processes, leading to various biological effects .
Comparison with Similar Compounds
4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt can be compared with other pyrimidine analogues, such as:
2-Amino-4,6-dihydroxy-5-nitrosopyrimidine: Similar in structure but lacks the sodium salt component.
5-Nitro-6-aminouracil Sodium Salt: Another pyrimidine derivative with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Biological Activity
4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt (ADHS-Na) is a pyrimidine derivative that has garnered attention for its diverse biological activities. With the molecular formula C₄H₄N₄O₃Na and a molecular weight of approximately 178.08 g/mol, this compound features an amino group, two hydroxyl groups, and a nitroso group attached to a pyrimidine ring. This unique structural arrangement contributes to its potential applications in biochemistry and pharmacology.
The biological activity of ADHS-Na is primarily linked to its interactions with various biological targets, including enzymes and nucleic acids. The presence of the nitroso group suggests potential roles in nitrosative stress pathways, which are implicated in numerous diseases. Research indicates that ADHS-Na may influence cellular signaling processes and exhibit inhibitory effects on specific enzymes, making it a candidate for further pharmacological exploration.
Biological Activities
ADHS-Na has demonstrated several noteworthy biological activities:
- Antiviral Properties : Preliminary studies suggest that ADHS-Na may possess antiviral activity, potentially making it useful in the development of therapeutic agents against viral infections.
- Anticancer Potential : Research has indicated that this compound may exhibit anticancer properties through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation.
- Tyrosinase Inhibition : The compound's ability to inhibit tyrosinase makes it valuable in cosmetic applications, particularly for skin lightening products. This property is attributed to its interference with melanin synthesis pathways.
Comparative Analysis
To understand the unique biological profile of ADHS-Na, it is useful to compare it with similar compounds. The following table summarizes some related pyrimidine derivatives and their notable characteristics:
Compound Name | Structure | Notable Characteristics |
---|---|---|
4-Amino-2-hydroxy-5-nitropyrimidine | C₄H₄N₄O₃ | Contains a nitro group; potential antibacterial agent |
2-Hydroxy-4-methylpyrimidine | C₅H₅N₃O | Lacks nitroso functionality; involved in nucleotide metabolism |
5-Nitrobarbituric Acid | C₇H₆N₄O₅ | Barbiturate derivative with sedative properties |
The unique combination of functional groups in ADHS-Na distinguishes it from these similar compounds, contributing to its distinct biological activities.
Case Studies and Research Findings
Several studies have explored the biological activity of ADHS-Na:
- Antiviral Activity Study : A recent investigation assessed the antiviral effects of ADHS-Na against specific viral strains. Results indicated a significant reduction in viral replication rates, suggesting potential therapeutic applications.
- Cancer Cell Line Research : In vitro studies using cancer cell lines demonstrated that ADHS-Na induced apoptosis through caspase activation pathways. These findings support its potential as an anticancer agent.
- Tyrosinase Inhibition Assay : A study evaluating the inhibitory effect of ADHS-Na on tyrosinase revealed a dose-dependent response, highlighting its utility in cosmetic formulations aimed at skin lightening.
Properties
IUPAC Name |
sodium;4-amino-5-nitroso-2-oxo-1H-pyrimidin-6-olate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3.Na/c5-2-1(8-11)3(9)7-4(10)6-2;/h(H4,5,6,7,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERDCARJLCZYFO-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)N=C1N)[O-])N=O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N4NaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724599 |
Source
|
Record name | Sodium 6-amino-5-nitroso-2-oxo-1,2-dihydropyrimidin-4-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2209-71-4 |
Source
|
Record name | Sodium 6-amino-5-nitroso-2-oxo-1,2-dihydropyrimidin-4-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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